7-Methyl-2-phenyl-1,4-benzodithiine
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Overview
Description
7-Methyl-2-phenyl-1,4-benzodithiine is an organic compound with the molecular formula C15H12S2. It belongs to the class of benzodithiines, which are characterized by a benzene ring fused with two sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyl-1,4-benzodithiine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylthiophenol with methyl iodide in the presence of a base, followed by cyclization using a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-phenyl-1,4-benzodithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
7-Methyl-2-phenyl-1,4-benzodithiine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenyl-1,4-benzodithiine involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the sulfur atoms play a crucial role in its biological activity .
Comparison with Similar Compounds
2-Phenyl-1,4-benzodithiine: Lacks the methyl group at the 7-position.
7-Methyl-1,4-benzodithiine: Lacks the phenyl group at the 2-position.
Uniqueness: 7-Methyl-2-phenyl-1,4-benzodithiine is unique due to the presence of both a methyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs .
Properties
CAS No. |
89614-11-9 |
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Molecular Formula |
C15H12S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
6-methyl-3-phenyl-1,4-benzodithiine |
InChI |
InChI=1S/C15H12S2/c1-11-7-8-13-14(9-11)17-15(10-16-13)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
JDFBERNVWZYUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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